molecular formula C7H16N4O B13312572 N'-Hydroxy-2-(piperazin-1-YL)propanimidamide

N'-Hydroxy-2-(piperazin-1-YL)propanimidamide

Cat. No.: B13312572
M. Wt: 172.23 g/mol
InChI Key: GLGIXQZONRPTKM-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(piperazin-1-yl)propanimidamide is a chemical compound with the molecular formula C7H16N4O It is known for its unique structure, which includes a piperazine ring and a hydroxyamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(piperazin-1-yl)propanimidamide typically involves the reaction of piperazine with an appropriate amidine precursor under controlled conditions. One common method involves the use of N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a ring formation mechanism, followed by deprotection steps to yield the desired product .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-(piperazin-1-yl)propanimidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(piperazin-1-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyamidine group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamidine group to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamidine group yields oxo derivatives, while reduction leads to amine derivatives. Substitution reactions on the piperazine ring result in a variety of substituted piperazine compounds .

Scientific Research Applications

N’-Hydroxy-2-(piperazin-1-yl)propanimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(piperazin-1-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamidine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(piperazin-1-yl)propanimidamide is unique due to its specific combination of a hydroxyamidine group and a piperazine ring. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

N'-hydroxy-2-piperazin-1-ylpropanimidamide

InChI

InChI=1S/C7H16N4O/c1-6(7(8)10-12)11-4-2-9-3-5-11/h6,9,12H,2-5H2,1H3,(H2,8,10)

InChI Key

GLGIXQZONRPTKM-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)N1CCNCC1

Canonical SMILES

CC(C(=NO)N)N1CCNCC1

Origin of Product

United States

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